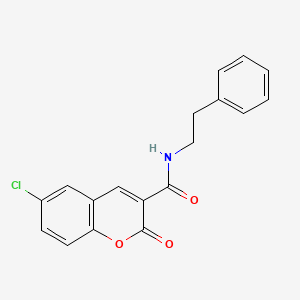
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone, also known as DIMP, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience.
科学研究应用
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone has been extensively studied for its potential applications in scientific research. It has been shown to possess various pharmacological properties, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
作用机制
The exact mechanism of action of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone is not fully understood. However, it has been proposed that this compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. This compound has been shown to enhance the activity of GABA receptors, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to enhance the activity of GABA receptors, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of glutamate receptors, which may contribute to its anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, there are also limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone. One potential direction is the development of new drugs based on the structure of this compound. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs that target the same pathways. Finally, future studies are needed to determine the potential side effects of this compound, which may limit its use in certain experiments.
合成方法
The synthesis of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone involves the reaction of indole-2-carboxylic acid with 2,2-dimethylpropanal in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a decarboxylation reaction, resulting in the formation of this compound. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
1-(1,3-dimethylindol-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(2)14(16)13-10(3)11-7-5-6-8-12(11)15(13)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUISCJCWHXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

